5-(4-Pyridyl)-1H-Tetrazole

Übersicht

Beschreibung

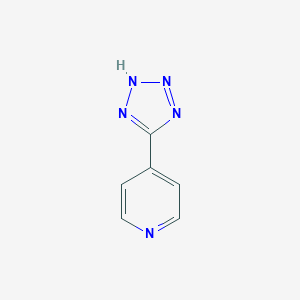

5-(4-Pyridyl)-1H-Tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a pyridyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Pyridyl)-1H-Tetrazole typically involves the cyclization of a suitable precursor. One common method is the reaction of 4-cyanopyridine with sodium azide under acidic conditions, leading to the formation of the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Thermal Decomposition Pathways

High-pressure differential scanning calorimetry (HPDSC) and DFT calculations reveal four primary decomposition mechanisms for 5-(4-pyridyl)-1H-tetrazole :

| Pathway | Bond Cleavage | Energy Barrier (kJ/mol) |

|---|---|---|

| DM1 | Simultaneous N1-N2 + N4-C5 | 194.35 (Kissinger method) |

| DM2 | Simultaneous N2-N3 + N4-C5 | 193.29 (Ozawa method) |

| DM3 | Simultaneous N1-N2 + N3-N4 | 178.69 (Starink method) |

| DM4 | H12 proton transfer isomerization | 174.57 (DFT) |

Critical Observations:

-

DM4 pathway dominates under thermal stress (250–270°C), involving proton transfer at H12 to form a structural isomer . Transition state analysis shows:

-

N1-H12 bond elongation to 1.556 Å

-

Dihedral angle shift from −0.00993° to 80.615° in TS3

-

-

Bond dissociation energies correlate with Mulliken charges: N3/N4 atoms exhibit highest charge density (−0.42 e), making them prone to radical formation .

Isomerization Mechanism

Proton transfer in DM4 pathway induces geometric reorganization :

| Property | Reactant | Transition State (TS4) | Product |

|---|---|---|---|

| N1-H12 bond length | 1.007 Å | 1.556 Å | 1.009 Å |

| C5-C6 bond length | 1.468 Å | 1.935 Å | 1.368 Å |

| Dihedral angle | −0.00993° | 80.615° | −12.385° |

This process releases 1,000 J·g⁻¹ decomposition heat, with activation energy of 174.57 kJ/mol via B3LYP/6-311+G(d,p) calculations .

Comparative Activation Energies

Experimental vs computational energy barriers :

| Method | Activation Energy (kJ/mol) | Deviation from DFT (%) |

|---|---|---|

| Kissinger | 194.35 | +11.3 |

| Ozawa | 193.29 | +10.7 |

| Starink | 178.69 | +2.3 |

| DFT (B3LYP) | 174.57 | Baseline |

Discrepancies arise from experimental approximations in assuming first-order kinetics versus DFT’s explicit transition-state modeling.

Stability Considerations

-

Electrostatic potential maps show electron-deficient regions at N2/N3 positions (−22.4 kcal/mol), predisposing these sites to nucleophilic attack .

-

Thermal runaway risk occurs above 270°C, with self-accelerating decomposition observed at heating rates >5°C/min .

This dual reactivity – facile synthesis via cycloaddition versus thermally triggered decomposition – makes this compound valuable in controlled pyrotechnic formulations and coordination chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-(4-Pyridyl)-1H-Tetrazole is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique structural and functional properties

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to coordinate with metal ions makes it a candidate for developing metal-based drugs with enhanced therapeutic properties.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It is also investigated for its potential use in explosives and propellants, given the high nitrogen content of the tetrazole ring.

Wirkmechanismus

The mechanism of action of 5-(4-Pyridyl)-1H-Tetrazole involves its ability to interact with various molecular targets through coordination and hydrogen bonding. The nitrogen atoms in the tetrazole ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes and other metal-dependent biological processes. Additionally, the compound can participate in hydrogen bonding interactions, affecting the stability and function of biomolecules.

Vergleich Mit ähnlichen Verbindungen

4-(4-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group at the 4-position.

5-(3-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group at the 3-position.

5-(2-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group at the 2-position.

Uniqueness: 5-(4-Pyridyl)-1H-Tetrazole is unique due to the specific positioning of the pyridyl group, which influences its reactivity and coordination behavior. This positioning allows for distinct interactions with metal ions and other molecules, making it a valuable compound in various applications.

Biologische Aktivität

5-(4-Pyridyl)-1H-tetrazole is a compound belonging to the tetrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

This compound features a pyridine ring substituted at the 4-position with a tetrazole moiety. Its molecular formula is C6H6N4, and it exhibits a range of physical and chemical properties that contribute to its biological activity. The structural characteristics enable it to interact with various biological targets, making it a promising candidate in pharmacological research.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound can act as a ligand for various receptors, influencing downstream signaling pathways that are critical for cell survival and proliferation.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains.

Anticancer Properties

Research has demonstrated that tetrazoles, including this compound, can act as potent anticancer agents. A study highlighted that compounds with similar structures inhibited tubulin polymerization and exhibited antiproliferative effects in cancer cell lines. In particular, derivatives of tetrazoles showed significant activity against multidrug-resistant cells by inducing apoptosis through mitochondrial pathways .

Table 1: Antiproliferative Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HT-29 | 2.5 |

| 4l (analog) | HL-60 | 1.3 |

| 5b (isomer) | A549 | 0.3 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. A study reported that several tetrazole derivatives displayed antibacterial activity against Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that modifications on the tetrazole ring significantly influenced the antimicrobial potency .

Table 2: Antimicrobial Activity of Tetrazole Compounds

Eigenschaften

IUPAC Name |

4-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMILUUVWLRKJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333101 | |

| Record name | 5-(4-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-12-9 | |

| Record name | 5-(4-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14389-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-(4-Pyridyl)-1H-Tetrazole unique as a building block for coordination polymers?

A1: this compound possesses two distinct nitrogen-containing functional groups: a pyridine ring and a tetrazole ring. [, , , ] This bifunctionality enables it to act as a bridging ligand, coordinating to metal ions through different nitrogen atoms and forming diverse structures, from 1D chains to complex 3D networks. [, , ] The ability to tailor the structural features of the resulting coordination polymers makes 4-Hptz attractive for various applications.

Q2: What kind of structures can be formed using this compound, and how does this influence their properties?

A2: Research demonstrates that this compound can generate a variety of architectures. For instance, researchers synthesized a 3D supramolecular framework where 2D layers interconnected through 4-Hptz ligands. [] In another study, 4-Hptz facilitated the creation of 1D copper-organic chains that, when combined with polyoxoanions, yielded a 2D coordination polymer. [] The structural diversity achieved with 4-Hptz directly influences the properties of the resulting coordination polymers, impacting their potential applications in areas like catalysis and gas sorption. [, ]

Q3: Can you provide an example of how this compound has been used to create a material with specific properties?

A3: One study successfully synthesized a zinc-based coordination polymer, [Zn3(ptz)2(hpa)2]n, incorporating this compound and 2-hydroxy-2-phenylacetic acid. [] This specific coordination polymer exhibited intense, red-shifted emissions in the visible region at room temperature, suggesting potential applications in luminescent materials. []

Q4: How does the position of the nitrogen donor site on the pyridyl group of 5-(x-pyridyl)-1H-tetrazole ligands influence the resulting structure?

A4: Research suggests that changing the position of the nitrogen donor site from the 2-position to the 4-position on the pyridyl group of 5-(x-pyridyl)-1H-tetrazole ligands significantly impacts the structural features of the resulting compounds. [] For instance, while the 2-pyridyl isomer led to the formation of multinuclear copper clusters, the 4-pyridyl isomer facilitated the construction of infinite 1D silver-organic chains. [] This difference highlights the importance of ligand design in controlling the final architecture of coordination polymers.

Q5: Beyond structural diversity, what other functional properties have been observed in coordination polymers incorporating this compound?

A5: Studies have shown that this compound-based coordination polymers can exhibit promising catalytic activity. For example, several compounds have demonstrated effectiveness in catalyzing the oxidation of sulfides and alcohols. [, ] These findings highlight the potential of 4-Hptz-based materials in developing efficient and selective catalysts for organic reactions.

Q6: Are there any computational studies exploring the properties and potential applications of this compound and its derivatives?

A6: While the provided abstracts do not detail specific computational studies, computational chemistry techniques like Density Functional Theory (DFT) could be employed to model and predict the structural, electronic, and catalytic properties of this compound-based coordination polymers. Such studies could provide valuable insights for designing new materials with tailored properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.